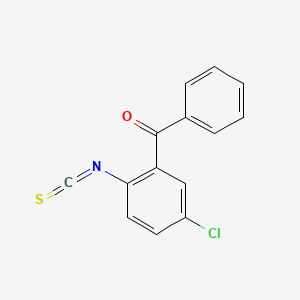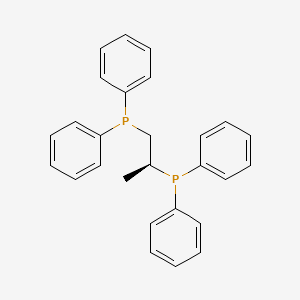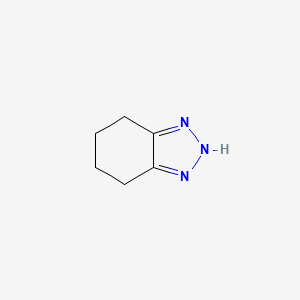![molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0](/img/structure/B3055999.png)
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
Applications De Recherche Scientifique
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Mécanisme D'action
The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure and is used in the synthesis of biologically active molecules.
2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Propriétés
Numéro CAS |
682746-13-0 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1 |
Clé InChI |
KAVBTTIIAFQRLE-CYBMUJFWSA-N |
SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
SMILES isomérique |
C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
SMILES canonique |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)










![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)


